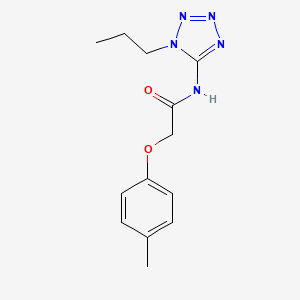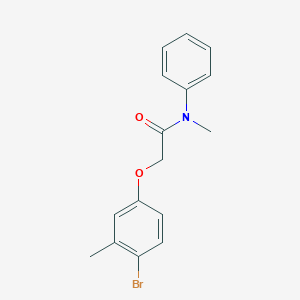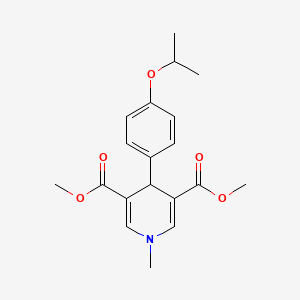
dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as IMD-0354, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in inflammation, immune response, and cancer development.
Wirkmechanismus
Dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate selectively inhibits the NF-κB pathway by blocking the phosphorylation and degradation of inhibitor of kappa B (IκB) proteins. This leads to the accumulation of IκB proteins in the cytoplasm, which prevents the translocation of NF-κB to the nucleus and the subsequent activation of downstream target genes. The NF-κB pathway plays a critical role in regulating immune response, inflammation, and cell survival, and its dysregulation is implicated in many diseases and conditions.
Biochemical and Physiological Effects
dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a wide range of biochemical and physiological effects in various cell types and tissues. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. In addition, dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to improve immune function by enhancing the activity of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments. It is a potent and selective inhibitor of the NF-κB pathway, which makes it a valuable tool for investigating the role of this pathway in various diseases and conditions. dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to using dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments. It has been shown to have some off-target effects, which may complicate the interpretation of experimental results. In addition, the optimal concentration and duration of dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate treatment may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in scientific research. One potential application is in the development of new cancer therapies. dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have potent anti-tumor activity in preclinical studies, and further research is needed to evaluate its potential clinical efficacy. Another potential application is in the treatment of autoimmune diseases. dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to reduce inflammation and improve immune function, which makes it a promising candidate for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Finally, further research is needed to better understand the mechanism of action of dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate and its potential off-target effects, which will be important for the development of new therapies based on this compound.
Conclusion
In conclusion, dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is a small molecule inhibitor of the NF-κB pathway that has been widely used in scientific research. It has been shown to have potent anti-tumor activity, reduce inflammation and oxidative stress, and improve immune function. dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, but also has some limitations that need to be taken into account. There are several future directions for the use of dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in scientific research, including the development of new cancer therapies, the treatment of autoimmune diseases, and further research to better understand its mechanism of action.
Synthesemethoden
Dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-isopropoxybenzaldehyde with methyl acetoacetate to form an intermediate, which is then reacted with ammonium acetate and acetic anhydride to give the pyridine ring. The final step involves the reaction of the pyridine intermediate with dimethyl malonate to form the target compound, dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been widely used in scientific research to investigate the role of NF-κB pathway in various diseases and conditions. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation and oxidative stress, and improve immune function. dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been used in preclinical studies to investigate its potential therapeutic applications in cancer, autoimmune diseases, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
dimethyl 1-methyl-4-(4-propan-2-yloxyphenyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-12(2)25-14-8-6-13(7-9-14)17-15(18(21)23-4)10-20(3)11-16(17)19(22)24-5/h6-12,17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZODIRARSBMNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-methyl-4-[4-(propan-2-yloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

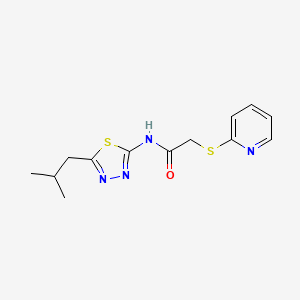
![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)
![3-(2-furyl)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5728761.png)
![2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)
![4-(dimethylamino)benzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5728768.png)
![{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)
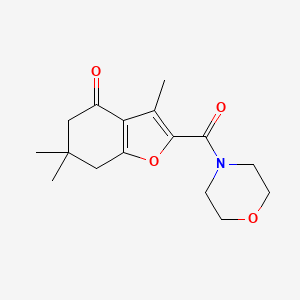
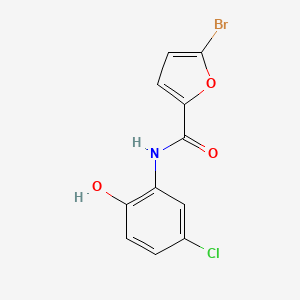
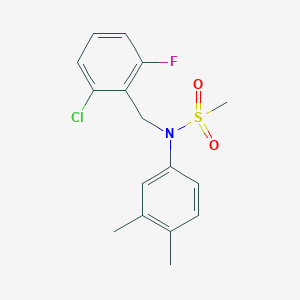
![2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5728835.png)
